methyl (2R)-2-(methylamino)propanoate hydrochloride
Overview
Description
®-Methyl 2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(methylamino)propanoate hydrochloride typically involves the esterification of N-methyl-D-alanine with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using industrial reactors and optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(methylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
®-Methyl 2-(methylamino)propanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving amino acid derivatives and their biological activities.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on amino acid receptors and transporters, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-D-alanine: A similar compound with a free carboxylic acid group instead of the ester.
Methyl 2-(methylamino)propanoate: The non-hydrochloride form of the compound.
N-Methyl-L-alanine methyl ester hydrochloride: The L-enantiomer of the compound.
Uniqueness
®-Methyl 2-(methylamino)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both a methylamino group and an ester group. This combination of features makes it particularly useful in stereoselective synthesis and studies involving chiral molecules .
Properties
IUPAC Name |
methyl (2R)-2-(methylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQHMBRKIJBGI-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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